molecular formula C9H8Cl2O B1455305 1-(2,6-Dichlorophenyl)propan-1-one CAS No. 1261792-92-0

1-(2,6-Dichlorophenyl)propan-1-one

Cat. No.: B1455305
CAS No.: 1261792-92-0
M. Wt: 203.06 g/mol
InChI Key: ICSKLVVLACKLMV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . It is characterized by the presence of a propanone group attached to a 2,6-dichlorophenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,6-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dichlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are still under investigation. The compound’s effects are likely mediated through its interactions with enzymes and receptors, although detailed mechanisms remain to be elucidated.

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dichlorophenyl)propan-1-one is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKLVVLACKLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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